7-ethyl-5-(4-fluorophenyl)sulfonyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
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Overview
Description
1-ethyl-3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one is a complex organic compound with a unique structure that includes a fluorophenyl group, a sulfonyl group, and a dipyrido[1,2-a:2’,3’-d]pyrimidin core
Preparation Methods
The synthesis of 1-ethyl-3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one involves multiple steps, including the formation of the dipyrido[1,2-a:2’,3’-d]pyrimidin core and the introduction of the fluorophenyl and sulfonyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing the conditions to increase yield and purity.
Chemical Reactions Analysis
1-ethyl-3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other functional groups. Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-ethyl-3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials and as a component in industrial processes.
Mechanism of Action
The mechanism of action of 1-ethyl-3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-ethyl-3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one can be compared with other similar compounds, such as:
1-ethyl-3-((4-chlorophenyl)sulfonyl)-2-imino-10-methyl-1H-dipyrido[1,2-a2’,3’-d]pyrimidin-5(2H)-one: This compound has a chlorophenyl group instead of a fluorophenyl group.
1-ethyl-3-((4-bromophenyl)sulfonyl)-2-imino-10-methyl-1H-dipyrido[1,2-a2’,3’-d]pyrimidin-5(2H)-one: This compound has a bromophenyl group instead of a fluorophenyl group.
1-ethyl-3-((4-iodophenyl)sulfonyl)-2-imino-10-methyl-1H-dipyrido[1,2-a2’,3’-d]pyrimidin-5(2H)-one: This compound has an iodophenyl group instead of a fluorophenyl group. The uniqueness of 1-ethyl-3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one lies in its specific structure and the presence of the fluorophenyl group, which may impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
7-ethyl-5-(4-fluorophenyl)sulfonyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O3S/c1-3-24-17(22)16(29(27,28)14-8-6-13(21)7-9-14)11-15-19(24)23-18-12(2)5-4-10-25(18)20(15)26/h4-11,22H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRXAJWIEFVNPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)N4C=CC=C(C4=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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